molecular formula C8H5BrF4O B1527211 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol CAS No. 1033805-88-7

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1527211
CAS No.: 1033805-88-7
M. Wt: 273.02 g/mol
InChI Key: HXISGRVKWJITSF-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is a chemical compound characterized by a bromine atom and a fluorine atom on a phenyl ring, attached to a trifluoroethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods, including:

  • Halogenation: Starting with 2-fluorobenzene, bromination can introduce the bromine atom at the para position.

  • Trifluoromethylation: The trifluoroethanol group can be introduced using reagents like trifluoromethyl lithium or trifluoromethyl copper(I) iodide.

  • Reduction: The final step often involves reducing a precursor compound to achieve the desired alcohol functionality.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and trifluoromethylation reactions, followed by purification processes to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanoic acid.

  • Reduction: Reduction can yield 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethane.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of bromine and fluorine-containing molecules with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol exerts its effects involves its interaction with molecular targets and pathways. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to biological targets, leading to specific biological effects.

Comparison with Similar Compounds

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol is unique due to its combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:

  • 1-(4-Bromo-2-fluorophenyl)ethanone: This compound lacks the trifluoroethanol group.

  • 4-Bromo-2-fluorobiphenyl: This compound has a biphenyl structure instead of the trifluoroethanol group.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISGRVKWJITSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734248
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033805-88-7
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 4-bromo-2-fluorobenzaldehyde (1.00 g, 4.93 mmol) in tetrahydrofuran (50 mL) was added trimethylsilyl trifluoromethane (0.77 mL, 4.9 mmol) dropwise over 5 minutes. The reaction was stirred at 0° C. for 10 minutes. Then tetrabutylammonium fluoride (0.49 mL, 0.49 mmol, 1 M in tetrahydrofuran) was slowly added and the reaction was allowed to gradually warm to room temperature and stir for 3 days. The reaction was concentrated and the residue was taken up in dichloromethane. The solution was washed once with 1 N aqueous hydrochloric acid and once with brine. The organics were dried over magnesium sulfate, filtered, and concentrated. Purification by column chromatography (0-50% ethyl acetate/heptanes) gave the title compound (1.0 g, 75%) as a clear oil. 1H NMR (400 MHz, CDCl3, δ): 7.48 (d, J=7.61 Hz, 1H), 7.39 (d, J=1.76 Hz, 1H), 7.29 (dd, J=9.56, 1.95 Hz, 1H), 5.33-5.40 (m, 1H), 2.70 (d, J=5.46 Hz, 1H).
Quantity
1 g
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reactant
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0.77 mL
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reactant
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50 mL
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solvent
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0.49 mL
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reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-2-fluoro-benzaldehyde (8.12 g, 40.0 mmol) and (trifluoromethyl)trimethylsilane (7.50 mL, 48.0 mmol) in THF (40 mL) was cooled to 0° C. before treating with TBAF (1 M in THF, 0.6 mL) and warming to rt. After 3 h, an additional portion of TBAF (1 M in THF, 8.0 mL) was added. The resultant mixture was allowed to stir for 10 min before adding HCl (1 N aq., 40 mL) and extracting with Et2O (40 mL). The Et2O layer was dried (MgSO4) and concentrated to yield the title compound (10.7 g, 98%).
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
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40 mL
Type
solvent
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0.6 mL
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8 mL
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40 mL
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Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
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1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 3
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1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 4
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1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol
Reactant of Route 6
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

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